molecular formula C9H11FN2O5 B8817434 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

Cat. No.: B8817434
M. Wt: 246.19 g/mol
InChI Key: UIYWFOZZIZEEKJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC-678515 involves the incorporation of a fluorine atom into the arabinofuranosyl uracil structure. The synthetic route typically includes the following steps:

Industrial production methods for NSC-678515 would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.

Chemical Reactions Analysis

NSC-678515 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the uracil moiety.

    Reduction: Reduction reactions can occur at the fluorinated arabinofuranosyl group.

    Substitution: The fluorine atom in NSC-678515 can be substituted under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC-678515 has a wide range of scientific research applications:

Mechanism of Action

NSC-678515 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, NSC-678515 disrupts the production of thymidine monophosphate, a nucleotide required for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

NSC-678515 is similar to other thymidine analogs, such as 2’-fluoro-5-methyldeoxyuracil-β-D-arabinofuranoside (NSC-678516). NSC-678515 is unique due to its specific fluorine substitution, which enhances its ability to inhibit thymidylate synthase and its potential as a positron emission tomography (PET) imaging agent .

Similar compounds include:

NSC-678515 stands out due to its unique structure and specific applications in both therapy and imaging.

Properties

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYWFOZZIZEEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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